A Technical Guide to (6-Phenylpyridin-2-yl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
A Technical Guide to (6-Phenylpyridin-2-yl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary: (6-Phenylpyridin-2-yl)boronic acid, identified by CAS Number 1218790-96-5 , is a pivotal organoboron compound that serves as a sophisticated building block in organic synthesis.[1][2][3] Its unique structure, featuring a phenyl-substituted pyridine ring coupled to a boronic acid moiety, makes it an invaluable reagent, particularly in the construction of complex biaryl and heteroaryl systems. This guide provides an in-depth examination of its chemical properties, outlines a principal synthetic methodology with mechanistic insights, and explores its critical role in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this versatile reagent.
Compound Identification and Core Properties
(6-Phenylpyridin-2-yl)boronic acid is a stable, white to off-white solid at room temperature.[4] The presence of the boronic acid group, a mild Lewis acid, allows it to engage in a wide array of chemical transformations while generally exhibiting low toxicity, a desirable trait in pharmaceutical development.[5]
Chemical and Physical Data
The fundamental properties of (6-Phenylpyridin-2-yl)boronic acid are summarized below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.
| Property | Value | Source |
| CAS Number | 1218790-96-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BNO₂ | [1] |
| Molecular Weight | 199.01 g/mol | [1] |
| Synonyms | 6-Phenylpyridine-2-boronic acid | [1] |
| Typical Purity | ≥95% | [1][4] |
| Physical Form | Solid | [4] |
| Storage Conditions | Sealed in dry, 2-8°C, under inert gas | [1][4] |
Computational Descriptors
Computational data provides insight into the molecule's behavior in biological and chemical systems, aiding in drug design and process optimization.
| Descriptor | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | Predicts drug transport properties | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.4284 | Indicates hydrophilicity/lipophilicity | [1] |
| Hydrogen Bond Donors | 2 | Influences solubility and binding interactions | [1] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions | [1] |
| Rotatable Bonds | 2 | Relates to conformational flexibility | [1] |
Synthesis Methodology: A Mechanistic Approach
The synthesis of aryl and heteroaryl boronic acids is a well-established field in organic chemistry.[6][7] A common and reliable method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.
The causality behind this multi-step procedure is crucial. The initial formation of the organometallic reagent from a halide precursor (e.g., 2-bromo-6-phenylpyridine) creates a highly nucleophilic carbon atom on the pyridine ring. This potent nucleophile is necessary to attack the electrophilic boron atom of the trialkyl borate. The reaction is conducted at very low temperatures (typically -78 °C) to prevent unwanted side reactions, such as the reagent attacking another molecule of the starting halide. The subsequent hydrolysis step is essential to convert the resulting boronate ester into the final boronic acid.
Experimental Workflow: Synthesis via Organolithium Intermediate
Below is a detailed, step-by-step protocol for a representative synthesis.
-
Inert Atmosphere Preparation: A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet is charged with the starting material, 2-bromo-6-phenylpyridine, and anhydrous tetrahydrofuran (THF). The system is maintained under a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture and oxygen, which would quench the highly reactive organometallic intermediates.
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Organolithium Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The n-BuLi acts as a strong base to perform a lithium-halogen exchange, generating the nucleophilic 2-lithio-6-phenylpyridine intermediate. The low temperature is critical for stabilizing this intermediate.
-
Borylation: A trialkyl borate, typically trimethyl or triisopropyl borate, is added dropwise to the cooled solution. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of the borate ester.
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Hydrolysis (Quench): After stirring for a set period to ensure complete reaction, the mixture is warmed to room temperature and quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This protonolysis step hydrolyzes the boronate ester to yield the desired (6-Phenylpyridin-2-yl)boronic acid.
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Purification: The product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified, often by recrystallization or silica gel chromatography, to achieve high purity.
Visualization of Synthetic Workflow
Caption: Generalized synthetic workflow for (6-Phenylpyridin-2-yl)boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (6-phenylpyridin-2-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[9][10] Its significance in synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs), is unparalleled due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[5][10]
In this context, (6-phenylpyridin-2-yl)boronic acid serves as the source of the "6-phenylpyridin-2-yl" moiety, which can be coupled to various organic halides or triflates (R-X) to construct more elaborate molecular architectures.
The Catalytic Cycle: A Self-Validating System
The Suzuki reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. Each step in the cycle regenerates the active catalyst, allowing a small amount of palladium to facilitate a large number of transformations.
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Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
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Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic boronate species. This species then transfers its organic group (the 6-phenylpyridinyl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic partners. This is the key step where the new C-C bond is poised to form.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
The boronic acid functional group is more than just a synthetic handle; it is a "privileged" motif in medicinal chemistry.[6] Boronic acids are considered bioisosteres of carboxylic acids and can form reversible covalent bonds with diol-containing structures, such as those found in sugars or certain enzyme active sites.[5][11]
The incorporation of boron into drug candidates has led to several FDA-approved medicines, such as Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which are proteasome inhibitors used to treat multiple myeloma.[5][12][13] While (6-Phenylpyridin-2-yl)boronic acid itself is a building block, its use in synthesizing novel compounds is directly relevant to this field. The 6-phenylpyridine scaffold is a common feature in molecules designed to target various biological pathways, and using this boronic acid allows for its efficient incorporation into potential drug candidates.
Conclusion
(6-Phenylpyridin-2-yl)boronic acid (CAS: 1218790-96-5) is a high-value chemical reagent whose utility is firmly rooted in its capacity to participate in robust and versatile C-C bond-forming reactions. Its well-defined physicochemical properties, established synthetic pathways, and critical role in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for chemists in academic research and industrial drug development. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules.
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Lin, N., et al. (2022). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry. [Link]
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Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-25. [Link]
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ResearchGate. (2019). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
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